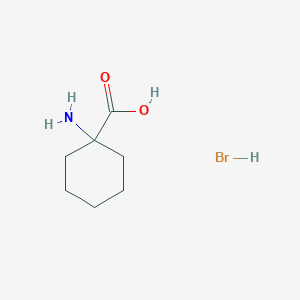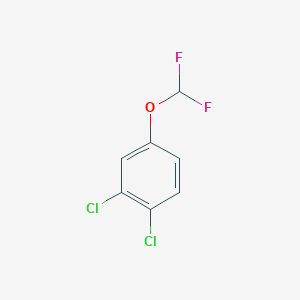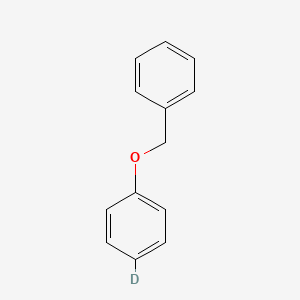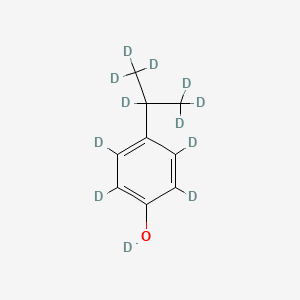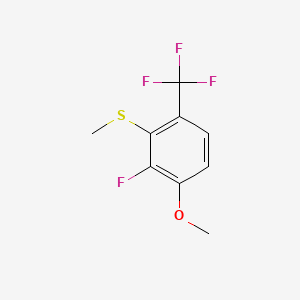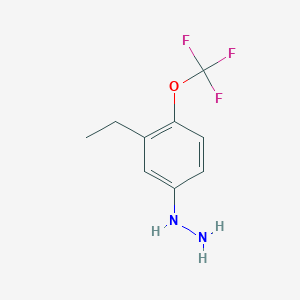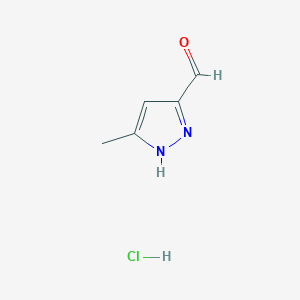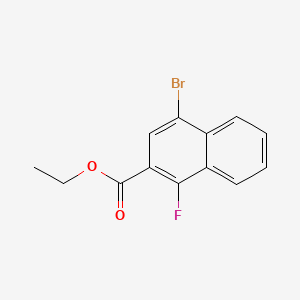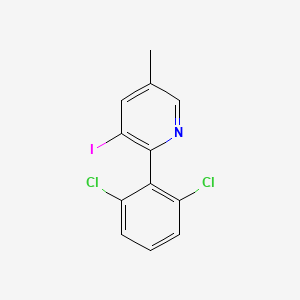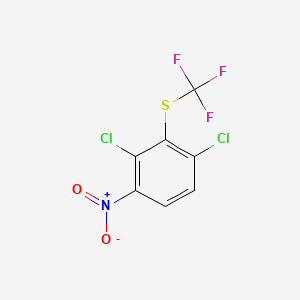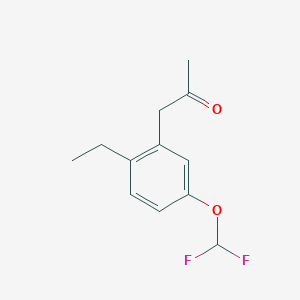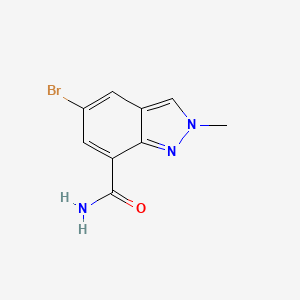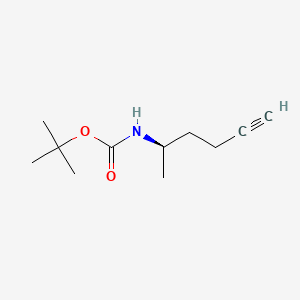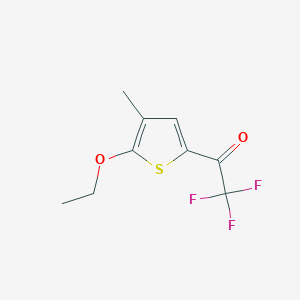
1-(5-Ethoxy-4-methylthiophen-2-yl)-2,2,2-trifluoroethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-Ethoxy-4-methylthiophen-2-yl)-2,2,2-trifluoroethanone is an organic compound that belongs to the class of thiophenes Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring This specific compound is characterized by the presence of an ethoxy group, a methyl group, and a trifluoromethyl group attached to the thiophene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Ethoxy-4-methylthiophen-2-yl)-2,2,2-trifluoroethanone typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones with sulfur sources.
Introduction of the Ethoxy and Methyl Groups: The ethoxy and methyl groups can be introduced through alkylation reactions using appropriate alkyl halides and base catalysts.
Addition of the Trifluoromethyl Group: The trifluoromethyl group can be introduced through the reaction of the thiophene derivative with trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
1-(5-Ethoxy-4-methylthiophen-2-yl)-2,2,2-trifluoroethanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can lead to the formation of thiols or thioethers using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy or methyl groups are replaced by other functional groups using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid, and water.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.
Substitution: Amines, thiols, dimethylformamide, and potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and thioethers.
Substitution: Various substituted thiophene derivatives.
Applications De Recherche Scientifique
1-(5-Ethoxy-4-methylthiophen-2-yl)-2,2,2-trifluoroethanone has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials. It is also studied for its reactivity and stability under different conditions.
Biology: The compound is investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore the compound’s potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: The compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 1-(5-Ethoxy-4-methylthiophen-2-yl)-2,2,2-trifluoroethanone depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or DNA, leading to various biological effects. The trifluoromethyl group is known to enhance the compound’s lipophilicity and metabolic stability, which can influence its bioactivity and pharmacokinetics.
Comparaison Avec Des Composés Similaires
1-(5-Ethoxy-4-methylthiophen-2-yl)-2,2,2-trifluoroethanone can be compared with other thiophene derivatives, such as:
1-(5-Methoxy-4-methylthiophen-2-yl)-2,2,2-trifluoroethanone: Similar structure but with a methoxy group instead of an ethoxy group.
1-(5-Ethoxy-4-ethylthiophen-2-yl)-2,2,2-trifluoroethanone: Similar structure but with an ethyl group instead of a methyl group.
1-(5-Ethoxy-4-methylthiophen-2-yl)-2,2,2-trifluoroethanol: Similar structure but with a hydroxyl group instead of a ketone group.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and physical properties, making it valuable for various applications.
Propriétés
Formule moléculaire |
C9H9F3O2S |
|---|---|
Poids moléculaire |
238.23 g/mol |
Nom IUPAC |
1-(5-ethoxy-4-methylthiophen-2-yl)-2,2,2-trifluoroethanone |
InChI |
InChI=1S/C9H9F3O2S/c1-3-14-8-5(2)4-6(15-8)7(13)9(10,11)12/h4H,3H2,1-2H3 |
Clé InChI |
OLPZDXJJCFZSAJ-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=C(C=C(S1)C(=O)C(F)(F)F)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


